4-Acetyl-3-chlorobenzoic acid
Overview
Description
4-Acetyl-3-chlorobenzoic acid is an organic compound . It is a derivative of benzoic acid, which is a degradation product of indomethacin . It is degraded by Acinetobacter sp. strain ST-1 and causes its dehalogenation to yield 4-hydroxybenzoic acid under both aerobic and anaerobic conditions .
Molecular Structure Analysis
The 4-acetyl-3-chlorobenzoic acid molecule contains a total of 20 bonds . It includes 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving 4-Acetyl-3-chlorobenzoic acid are not available, related compounds such as 4-Chlorobenzoic acid undergo various reactions. For instance, 4-Chlorobenzoic acid can react with N-bromosuccinimide in a free radical reaction .Physical And Chemical Properties Analysis
4-Acetyl-3-chlorobenzoic acid is a white solid . It is soluble in some organic solvents . The position of the Cl-substituent on the phenyl ring plays a role in its supramolecular chemistry .Scientific Research Applications
Photodecomposition Studies
4-Acetyl-3-chlorobenzoic acid has been studied in the context of photodecomposition. Research has shown that ultraviolet irradiation of chlorobenzoic acids, including variants like the 4-chloro isomer, can lead to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. In particular, conversions to benzoic acid reached 90% for the 4-chloro isomer, highlighting its potential in photodecomposition applications (Crosby & Leitis, 1969).
Analytical Chemistry and Phytohormone Detection
In analytical chemistry, 4-Acetyl-3-chlorobenzoic acid is relevant in the simultaneous determination of various classes of phytohormones in plant tissues. Techniques involving high-performance liquid chromatography and electrospray ionization-tandem mass spectrometry have been used to determine phytohormones, including 4-chlorobenzoic acid, in different plant tissues, demonstrating its utility in complex biological matrices (Fan et al., 2011).
Enzymatic Studies and Biodegradation
4-Acetyl-3-chlorobenzoic acid has been involved in studies of enzymes like 4-Chlorobenzoate:CoA ligase/synthetase. These studies focus on the enzymatic processes involved in the biodegradation pathways of chlorobenzoic acids, especially in bacteria that degrade pollutants such as polychlorinated biphenyls (PCBs). The structural and functional analysis of these enzymes provides insights into biodegradation mechanisms (Gulick, Lu, & Dunaway-Mariano, 2004).
Environmental Bioremediation
The compound is also significant in environmental bioremediation studies, particularly in the degradation of chlorobenzoic acids by various microbial species. Research has shown that certain bacteria and fungi can utilize chlorobenzoic acids as carbon sources, leading to the biodegradation of these compounds. This ability is crucial for removing toxic materials from the environment (Samadi et al., 2020).
Pharmaceutical and Chemical Synthesis
In the field of pharmaceuticals and chemical synthesis, 4-Acetyl-3-chlorobenzoic acid plays a role as an intermediate in various synthetic pathways. For example, it has been used in the Ullmann coupling reaction with amino acids to prepare specific substituted compounds, demonstrating its versatility in organic synthesis (Dominguez, Gang, & Kirsch, 2009).
Safety And Hazards
properties
IUPAC Name |
4-acetyl-3-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYJZLHXHQEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741192 | |
Record name | 4-Acetyl-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3-chlorobenzoic acid | |
CAS RN |
57542-72-0 | |
Record name | 4-Acetyl-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57542-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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